N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloropyridine ring and a cyclohexylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 5-chloropyridine with a suitable reagent to introduce the acetamide group.
Coupling Reaction: The intermediate is then reacted with 4-cyclohexylphenol under appropriate conditions to form the final product.
Common reagents and conditions used in these reactions may include:
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-phenoxy)acetamide: Lacks the cyclohexyl group, which may affect its chemical and biological properties.
N-(5-bromopyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide: Substitution of chlorine with bromine may alter its reactivity and interactions.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide is unique due to the presence of both the chloropyridine and cyclohexylphenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-8-11-18(21-12-16)22-19(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLTUVXXRINURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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